molecular formula C10H12O3S B8646950 3-[(2-Methoxyphenyl)thio]propanoic acid

3-[(2-Methoxyphenyl)thio]propanoic acid

Cat. No.: B8646950
M. Wt: 212.27 g/mol
InChI Key: ALVJJWUVOXWYGL-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)thio]propanoic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H12O3S/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

ALVJJWUVOXWYGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCCC(=O)O

Origin of Product

United States

Foundational Significance of Thioether Containing Carboxylic Acids in Organic Synthesis

Thioether-containing carboxylic acids are a class of bifunctional molecules that possess both a thioether (R-S-R') and a carboxylic acid (-COOH) functional group. This dual functionality makes them valuable intermediates in organic synthesis. The thiol group in these compounds is a key player, acting as a potential reducing agent, while the carboxyl group allows for the formation of esters and amides. atamankimya.com

These compounds serve as important precursors in the creation of a variety of organic molecules. For instance, 3-mercaptopropionic acid, a related compound, is a crucial starting material for producing pharmaceuticals, agrochemicals, and other fine chemicals. atamankimya.com The presence of both the sulfur linkage and the acidic terminus allows for a range of chemical transformations, making them versatile building blocks for more complex molecular architectures.

The synthesis of thioesters, for example, can be achieved through the condensation of thiols and carboxylic acids. wikipedia.org This reaction is fundamental in both industrial and biological chemistry. In biochemistry, thioesters like acetyl-CoA are central to many metabolic processes, including the synthesis and degradation of fatty acids. wikipedia.org The principles governing these reactions underscore the importance of the thioether and carboxylic acid moieties co-existing within a single molecule.

Overview of Aryl Thiopropanoic Acid Derivatives in Academic Inquiry

Copper-Mediated Carbon-Sulfur Bond Formation

Copper-catalyzed reactions have become a revolutionary and greener technique for forming carbon-sulfur (C–S) bonds, offering a more efficient alternative to traditional methods that often require harsh conditions. binghamuni.edu.ng This approach is particularly effective for the S-arylation of thiol-containing compounds.

A primary method for synthesizing 3-(arylthio)propanoic acids, including the target compound, is the copper-mediated C–S bond formation between 3-mercaptopropanoic acid (3-MPA) and an appropriate aryl iodide. thieme-connect.com For the synthesis of 3-[(2-Methoxyphenyl)thio]propanoic acid, 3-MPA is reacted with 2-iodoanisole (B129775). In a specific example of this synthesis, 100 mmol of 3-MPA was reacted with 100 mmol of 2-iodoanisole in the presence of 50 mmol of copper(I) oxide (Cu₂O), resulting in a 66% yield of the final product, which appeared as pale-yellow crystals. thieme-connect.com This reaction demonstrates a direct and effective pathway to creating the desired aryl thioether linkage.

The general reaction is as follows: Aryl-I + HS-CH₂CH₂COOH --(Cu catalyst)--> Aryl-S-CH₂CH₂COOH + HI

This method is valuable for its ability to couple a range of aryl iodides with thiols, providing access to a wide variety of 3-(arylthio)propanoic acid derivatives. thieme-connect.com

The efficiency of copper-catalyzed C–S cross-coupling reactions is highly dependent on the specific conditions employed. organic-chemistry.orgresearchgate.net Optimization studies on the synthesis of the related 3-(phenylthio)propionic acid involved varying the solvent, the quantity of the copper catalyst, and the reaction duration to maximize yield. thieme-connect.com It was determined that using equivalent amounts of iodobenzene (B50100) and 3-mercaptopropanoic acid with 0.5 equivalents of Cu₂O in refluxing pyridine (B92270) for 6 hours provided a good yield. thieme-connect.com

Further research into copper-catalyzed S-arylation has identified other key parameters for optimization. organic-chemistry.org Studies have shown that copper(I) iodide (CuI) can be a highly effective catalyst, and DMSO is often the optimal solvent. organic-chemistry.org The choice and amount of base are also critical; for instance, using 1.7 equivalents of potassium carbonate (K₂CO₃) has been found to yield the best results in certain systems. organic-chemistry.org The electronic properties of the aryl iodide also influence the reaction, with electron-withdrawing groups tending to enhance yields. organic-chemistry.org It has been noted that in choosing reaction additives, the pKa is a more significant factor than the denticity of ligands. kzoo.edu

Table 1. Optimization of the Synthesis of 3-(Phenylthio)propionic Acid thieme-connect.com
EntrySolventCu₂O (equiv.)Time (h)Yield (%)
1Pyridine0.1660
2Pyridine0.5681
3Pyridine0.51881
4DMF0.5655
5NMP0.5650

Michael Addition Reactions in 3-Thiopropanoic Acid Derivative Synthesis

The Michael addition, or more specifically the thia-Michael reaction, represents a highly atom-efficient method for forming carbon-sulfur bonds. scielo.bracsgcipr.org This reaction involves the conjugate 1,4-addition of a nucleophilic thiol to an α,β-unsaturated carbonyl compound, also known as an activated alkene. acsgcipr.orgwikipedia.org

The synthesis of 3-thiopropanoic acid derivatives can be achieved by the nucleophilic addition of a thiol precursor, such as 2-methoxybenzenethiol, to an activated alkene like acrylic acid or its esters (acrylates). wikipedia.orgresearchgate.net This reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org The reaction can be catalyzed by a base or a nucleophile. wikipedia.org

The general mechanism is as follows: Aryl-SH + CH₂=CH-COOH --(catalyst)--> Aryl-S-CH₂CH₂COOH

Various catalytic systems have been developed to promote this reaction under mild and environmentally friendly conditions. For example, using KF/alumina as a catalyst in a recyclable solvent like glycerin or under solvent-free conditions has proven effective for the conjugate addition of various thiols to electron-poor alkenes. scielo.brscispace.com In the case of acrylic acid, solvent-free conditions can be particularly effective, yielding 3-(phenylthio)propanoic acid in 80% yield after 3 hours at room temperature. scielo.brscispace.com Another approach utilizes a reusable polymeric resin catalyst, Amberlyst® A21, under solvent-free (neat) conditions at room temperature. mdpi.com

Table 2. Examples of Michael Addition of Thiols to Activated Alkenes scielo.br
ThiolAlkeneProductYield (%) (Solvent-Free)
ThiophenolCyclohex-2-enone3-(Phenylthio)cyclohexan-1-one98
ThiophenolAcrylonitrile3-(Phenylthio)propanenitrile96
ThiophenolMethyl acrylateMethyl 3-(phenylthio)propanoate98
ThiophenolAcrylic acid3-(Phenylthio)propanoic acid80
p-ChlorothiophenolCyclohex-2-enone3-(p-Chlorophenylthio)cyclohexan-1-one95

Synthetic Transformations of the Propanoic Acid Moiety

The carboxylic acid group of this compound provides a reactive site for further derivatization, allowing for the synthesis of a variety of related compounds with different chemical properties.

Esterification is a fundamental transformation of carboxylic acids. chemguide.co.uk The Fischer esterification reaction, where a carboxylic acid is heated with an alcohol in the presence of an acid catalyst, is a common method to produce esters. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible and is typically catalyzed by concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). chemguide.co.uknih.gov

To synthesize an ester derivative of this compound, the acid would be reacted with an alcohol (e.g., methanol, ethanol) under acidic conditions. The general reaction is: Aryl-S-CH₂CH₂COOH + R'-OH <--(H⁺ catalyst)--> Aryl-S-CH₂CH₂COOR' + H₂O

Amidation Reactions Leading to Functionalized Products

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various functionalized amide derivatives. Amide bond formation is a cornerstone of organic and medicinal chemistry, given the prevalence of the amide linkage in pharmaceuticals and biologically active molecules. researchgate.net Standard peptide coupling protocols are readily applicable for the conversion of this compound into its corresponding amides.

These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by a primary or secondary amine. Common coupling agents can be employed to facilitate this transformation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields.

A general scheme for the amidation reaction is presented below:

Scheme 1: General Amidation of this compound

General Amidation SchemeIn this reaction, this compound reacts with a generic amine (R1R2NH) in the presence of a coupling agent to yield the corresponding N-substituted amide.

While direct examples for this specific molecule are not extensively detailed in the literature, the synthesis of structurally related propionamides, such as 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, has been achieved through the hydrolysis of a nitrile precursor to the carboxylic acid, followed by amidation. researchgate.net This indicates the feasibility of applying standard amidation conditions to this class of compounds. The choice of coupling agent, solvent, and reaction temperature can be optimized to accommodate the specific amine being used and to maximize the yield of the desired amide product.

Coupling Agent Typical Additive General Applicability
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Broad, water-soluble byproducts
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt or DMAPHigh reactivity, insoluble urea (B33335) byproduct
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Hünig's base (DIPEA)Highly efficient, for hindered amines
Carbonyldiimidazole (CDI)NoneMild conditions, gaseous byproducts

Reduction Protocols for Carboxylic Acid Group Modification

Modification of the carboxylic acid group in this compound via reduction opens pathways to other important functional groups, primarily the corresponding primary alcohol, 3-[(2-Methoxyphenyl)thio]propan-1-ol. This alcohol can serve as a building block for further synthetic elaborations, such as etherification or esterification.

The reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. The most common and effective reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).

Scheme 2: Reduction of this compound

General Reduction SchemeThe carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like LiAlH₄ or a borane complex.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and unselective reducing agent. It will readily reduce carboxylic acids, esters, amides, and ketones. The thioether and methoxy (B1213986) groups present in the target molecule are generally stable under these conditions. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex.

Borane (BH₃·THF or BMS): Borane is a more selective reducing agent that efficiently reduces carboxylic acids in the presence of other functional groups like esters, which react more slowly. This selectivity can be advantageous in more complex molecular scaffolds. The reaction is also performed in anhydrous THF.

The resulting alcohol, 3-[(2-Methoxyphenyl)thio]propan-1-ol, provides a synthetic handle for introducing new linkages or for use in the construction of more complex molecules.

Reducing Agent Solvent Selectivity Workup
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherLow (reduces many functional groups)Aqueous acid/base quench
Borane-THF complex (BH₃·THF)THFHigh (prefers carboxylic acids over esters)Typically with an alcohol (e.g., methanol)
Borane-DMS complex (BMS)THF, TolueneHigh (similar to BH₃·THF)Typically with an alcohol

Enantioselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogues, which may possess specific biological activities. Introducing chirality into this scaffold can be achieved by modifying the propanoic acid backbone, for example, by introducing substituents at the α- or β-positions. General strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials. nih.govscispace.com

A pertinent example from the literature is the synthesis of (+)-(2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methyl ester, a key intermediate for the drug Diltiazem. google.com This synthesis demonstrates an effective strategy for creating stereocenters in a related structure. The key step involves the stereospecific ring-opening of a chiral epoxide by a nucleophilic thiol.

Scheme 3: Enantioselective Synthesis of a Diltiazem Intermediate

Enantioselective Synthesis SchemeThe enantiomerically pure (2R, 3S)-epoxide undergoes a nucleophilic attack by 2-aminothiophenol, leading to a highly stereocontrolled formation of the (2S, 3S) product.google.com

This approach highlights several key principles in enantioselective synthesis:

Use of a Chiral Pool Starting Material: The synthesis begins with an enantiomerically pure epoxide, which dictates the stereochemistry of the final product.

Stereospecific Reaction: The Sₙ2-type ring-opening of the epoxide is inherently stereospecific, proceeding with inversion of configuration at the carbon atom being attacked.

Other advanced methodologies applicable to the synthesis of chiral analogues include:

Asymmetric Catalysis: Chiral metal catalysts or organocatalysts can be used to control the stereochemical outcome of reactions, such as asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric Michael additions to introduce the thioether moiety. rsc.org

Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to the propanoic acid backbone. scispace.com Subsequent diastereoselective reactions (e.g., alkylation at the α-position) followed by removal of the auxiliary would yield an enantiomerically enriched product.

These strategies provide a robust toolbox for accessing specific stereoisomers of analogues of this compound for various research applications. nih.gov

Strategy Principle Example Application
Chiral Pool SynthesisUse of enantiomerically pure starting materials.Ring-opening of a chiral epoxide with a thiophenol. google.com
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.Asymmetric hydrogenation of an α,β-unsaturated acid precursor.
Chiral AuxiliariesA removable chiral group directs stereoselective transformations.Diastereoselective α-alkylation of an N-acyloxazolidinone derivative. scispace.com

Despite a comprehensive multi-step search strategy, no publicly available scientific literature or database entries containing the specific experimental spectroscopic data for "this compound" could be located.

Searches for the compound by name, potential synthesis routes (e.g., reaction of 2-methoxythiophenol with acrylic acid or 3-bromopropanoic acid), and CAS number yielded no results with the required analytical data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry). The search results consistently returned data for isomeric compounds, such as 3-(2-methoxyphenyl)propionic acid (which lacks the thioether sulfur atom) or 3-[(4-methoxyphenyl)thio]propanoic acid (a positional isomer), rather than the specified molecule.

Without primary sources detailing the spectroscopic and structural elucidation of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. Proceeding would necessitate the fabrication of data, which is contrary to the core instructions. Therefore, the requested article cannot be generated at this time due to the absence of necessary source material in the public domain.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxyphenyl Thio Propanoic Acid and Analogues

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

General Mass Spectrometric Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting charged particles. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For 3-[(2-Methoxyphenyl)thio]propanoic acid, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of this compound is predicted to occur at several key locations, primarily driven by the stability of the resulting fragments. Key fragmentation pathways for carboxylic acids and thioethers include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the sulfur atom.

Loss of functional groups: Elimination of small, stable neutral molecules or radicals.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu For thioethers, cleavage of the carbon-sulfur bond is a common pathway.

Based on these principles, the predicted major fragments for this compound in an EI mass spectrum are outlined below. The fragmentation begins with the ionization of the parent molecule to form the molecular ion. Subsequent cleavage at various bonds yields characteristic fragment ions.

Predicted Mass Spectrometric Fragments:

m/z Value (Predicted) Fragment Structure Description of Loss
212 [C₁₀H₁₂O₃S]⁺• Molecular Ion (M⁺•)
167 [C₁₀H₁₁O₂S]⁺ Loss of •COOH radical
139 [C₇H₇OS]⁺ Cleavage of S-CH₂ bond, formation of methoxyphenylthio cation
123 [C₇H₇O]⁺ Loss of sulfur from the [C₇H₇OS]⁺ fragment

X-ray Crystallography for Solid-State Molecular Architecture (as applied to structurally similar compounds)

Studies on derivatives of phenylpropionic acid reveal common structural motifs. sci-hub.seresearchgate.net A primary feature is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules typically interact via strong O-H···O hydrogen bonds, creating a cyclic R²₂(8) synthon. researchgate.net This dimerization is a dominant feature in the crystal packing of many carboxylic acids.

The table below summarizes crystallographic data for structurally analogous compounds, illustrating the type of detailed architectural information that can be obtained through X-ray diffraction analysis.

Crystallographic Data for Structurally Similar Compounds:

Compound Formula Crystal System Space Group Key Structural Features
3-(3-Methoxyphenyl)propionic acid researchgate.net C₁₀H₁₂O₃ Monoclinic P2₁/a Forms cyclic R²₂(8) dimers via O-H···O hydrogen bonds.
4-(3-Methoxyphenyl)-2,6-diphenylpyridine nih.gov C₂₄H₁₉NO Monoclinic I2/a Packing dominated by C-H···π and H···H interactions.

Mechanistic Investigations and Chemical Reactivity Profiles of 3 2 Methoxyphenyl Thio Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 3-[(2-Methoxyphenyl)thio]propanoic acid. This functional group can undergo a variety of nucleophilic acyl substitution reactions, converting the acid into other valuable derivatives. libretexts.org The reactivity of the carbonyl carbon is enhanced in the presence of a strong acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by weak nucleophiles. libretexts.org

Key reactions involving the carboxylic acid functionality include:

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), this compound can be converted to its corresponding ester. nih.gov This reaction, known as Fischer esterification, is an equilibrium process where water is removed to drive the reaction toward the product. libretexts.org

Amidation: The carboxylic acid can react with primary or secondary amines to form amides. This transformation typically requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org Common methods include conversion to a more reactive acyl chloride or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govreddit.com

Conversion to Acyl Chlorides: For transformation into more reactive derivatives, the carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the corresponding acyl chloride. libretexts.orgsavemyexams.com This acyl chloride is a highly useful intermediate for the synthesis of esters, amides, and other acid derivatives under milder conditions than direct conversion from the carboxylic acid. savemyexams.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reagent for this conversion, borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) is often preferred for its selectivity, as it reduces carboxylic acids faster than many other functional groups. libretexts.org

The reactivity profile of the carboxylic acid moiety is fundamental to the synthetic utility of this compound, allowing for its incorporation into a wide array of larger molecules. atamankimya.comprinceton.edu

Table 1: Common Reactions of the Carboxylic Acid Functionality
ReactionReagent(s)Product
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR')
AmidationAmine (R'₂NH), Coupling Agent (e.g., DCC)Amide (R-CONR'₂)
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride (R-COCl)
ReductionBorane (BH₃·THF) or LiAlH₄Primary Alcohol (R-CH₂OH)

**4.2. Transformations Involving the Aryl Thioether Linkage

The aryl thioether linkage provides another center of reactivity within the molecule, primarily centered on the sulfur atom. The lone pairs of electrons on the sulfur atom allow it to participate in oxidation and coordination reactions.

The sulfur atom in the thioether group exists in the +2 oxidation state and can be readily oxidized to higher oxidation states. libretexts.org The oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then a sulfone.

Formation of Sulfoxide: Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide or a peracid like meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to the corresponding sulfoxide, 3-[(2-methoxyphenyl)sulfinyl]propanoic acid. libretexts.orgmdpi.com Sulfoxides containing two different substituents on the sulfur atom are chiral. libretexts.org

Formation of Sulfone: The use of stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the sulfone, 3-[(2-methoxyphenyl)sulfonyl]propanoic acid. libretexts.orgmdpi.com In this state, the sulfur atom is in its highest oxidation state of +6.

Another oxidative pathway involves the cleavage of the C-S bond. For instance, reacting 3-(arylthio)propionic acids with iodine can lead to the formation of diaryl disulfides. thieme-connect.comresearchgate.net This reaction proceeds via an oxidative cleavage mechanism. researchgate.net

Table 2: Oxidation States of Sulfur in Derivatives
Compound TypeSulfur-Containing GroupOxidation State of Sulfur
Thioether-S-+2
Sulfoxide-S(O)-+4
Sulfone-S(O)₂-+6

Thioethers are classified as soft ligands and can coordinate to a variety of transition metals. wikipedia.org The sulfur atom in the thioether moiety of this compound can act as a donor ligand, using its lone pair of electrons to form coordination complexes. nih.govacs.org This behavior is analogous to the thioether group in the amino acid methionine, which plays a role in biological metal trafficking, particularly with soft metal ions like Cu(I). nih.gov

The coordination properties of thioethers are well-documented:

They form stable complexes with a wide range of transition metals, including copper, ruthenium, palladium, and platinum. wikipedia.orgscholaris.ca

The sulfur center in a coordinated thioether adopts a pyramidal geometry. wikipedia.org

Thioethers can function as bridging ligands, linking two metal centers together. wikipedia.org

The presence of both a soft thioether donor and a potentially hard carboxylate donor (upon deprotonation) makes this compound a potentially bidentate or bridging ligand in coordination chemistry, capable of forming diverse metal-organic structures. rdd.edu.iqresearchgate.net

Retro-Michael Reaction Pathways in Thioether-Propanoic Acid Systems

A significant and characteristic reaction of 3-(arylthio)propanoic acids is the retro-Michael reaction. researchgate.net This reaction involves the cleavage of the carbon-sulfur bond and is particularly facile in these systems because the thioether group is in the β-position relative to the carbonyl carbon (or γ-position relative to the carboxylic acid itself). thieme-connect.comresearchgate.net

Intramolecular Cyclization Reactions in Related Compounds

While specific examples for this compound are not prominent, related structures can undergo intramolecular cyclization reactions under certain conditions. The flexible propanoic acid chain can position the carboxylic acid group (or a derivative) to react with the aromatic ring or the thioether linkage.

Decarboxylation Mechanisms in Arylpropanoic Acid Derivatives

Arylpropanoic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), though this often requires specific conditions as direct thermal decarboxylation is difficult. unl.edu Modern synthetic methods have enabled decarboxylation under milder conditions.

One prominent mechanism involves oxidative decarboxylation, which can be achieved using photoredox catalysis. unl.edu In this process, the carboxylate anion is oxidized by an excited-state photocatalyst. The resulting carboxyl radical rapidly loses CO₂, generating an alkyl radical which can then be used in subsequent bond-forming reactions. The efficiency of this process can be dependent on the base used to deprotonate the carboxylic acid. unl.edu

Another approach involves converting the carboxylic acid into a more reactive intermediate. For example, malonic acid derivatives can be activated by reagents like N,N'-carbonyldiimidazole (CDI), which facilitates decarboxylation at room temperature to generate a reactive intermediate that can be trapped by nucleophiles. organic-chemistry.org While this compound is not a malonic acid derivative, this demonstrates the principle of activating the carboxyl group to facilitate CO₂ loss under mild conditions. These advanced methods provide pathways for utilizing arylpropanoic acids as precursors to other organic structures via decarboxylative functionalization. unl.edu

Broad Classifications of Chemical Transformations: Addition, Elimination, and Cyclization Reactions

The chemical reactivity of this compound is characterized by transformations involving its key functional groups: the carboxylic acid, the thioether linkage, and the aromatic ring. These transformations can be broadly categorized into addition, elimination, and cyclization reactions. While the saturated nature of the propanoic acid chain limits addition and elimination reactions under standard conditions, the molecule is particularly amenable to intramolecular cyclization, a key process for the synthesis of important heterocyclic scaffolds.

Addition Reactions

Addition reactions are not a prominent feature of the chemical profile of this compound due to the absence of carbon-carbon double or triple bonds in its aliphatic chain. The primary site for reactions that could be classified as additions is the carboxylic acid group, which can undergo reactions typical of this functional group, such as esterification.

The Fischer esterification, for instance, involves the acid-catalyzed addition of an alcohol to the carboxylic acid, proceeding through a tetrahedral intermediate to form an ester. masterorganicchemistry.comchemguide.co.uk This reaction is reversible and typically requires an excess of the alcohol and a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukceon.rs

While thioethers, in general, can participate in addition reactions, such as the thiol-ene reaction where a thiol adds across a double bond, this is not applicable to the saturated structure of this compound. wikipedia.orgtaylorandfrancis.com The thioether sulfur atom, with its lone pairs of electrons, can act as a nucleophile, but these reactions are typically substitutions rather than additions to the carbon backbone. brainkart.commasterorganicchemistry.com

Elimination Reactions

Elimination reactions, which involve the removal of atoms or groups of atoms to form a double or triple bond, are not characteristic of this compound under normal conditions. The saturated propanoic acid chain lacks a suitable leaving group on adjacent carbons that would facilitate a typical elimination pathway. acs.orgacs.org

In the broader context of thioether chemistry, elimination reactions can occur under specific circumstances, for example, in β-cyano thioethers, but these structural motifs are absent in the target molecule. acs.org Reactions involving the cleavage of the C-S bond in thioethers can occur but are generally classified as substitution or cleavage reactions rather than eliminations that would create unsaturation in the propanoic acid chain. libretexts.org

Cyclization Reactions

The most significant and well-documented chemical transformation of this compound and its analogues is intramolecular cyclization. This reaction is a powerful tool for the synthesis of sulfur-containing heterocyclic compounds, particularly thioxanthenones and their precursors, thiochroman-4-ones. digitellinc.compreprints.org

The primary mechanism for this transformation is an intramolecular Friedel-Crafts acylation. digitellinc.comchempedia.infomasterorganicchemistry.com In this reaction, the carboxylic acid is converted to a more reactive acylating agent, typically by a strong acid catalyst, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich methoxy-substituted benzene (B151609) ring. digitellinc.com

Catalysts and Conditions:

A variety of Lewis acids and protic acids can be employed to catalyze this cyclization. Polyphosphoric acid (PPA) is a classical and highly effective reagent for this purpose. ccsenet.orgresearchgate.netnih.gov Other Lewis acids, such as aluminum chloride and iron(III) chloride, have also been investigated. digitellinc.com The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the cyclized product. nih.gov Microwave-assisted cyclizations promoted by polyphosphoric acid esters have also been shown to be an efficient method, offering advantages such as shorter reaction times and high yields. nih.govbeilstein-journals.org

Mechanism of Cyclization:

The intramolecular Friedel-Crafts acylation proceeds through the following steps:

Activation of the carboxylic acid by the acid catalyst to form a highly electrophilic acylium ion.

Electrophilic attack of the acylium ion on the aromatic ring. The methoxy (B1213986) group at the ortho position of the thioether linkage activates the ring towards this substitution.

Loss of a proton from the aromatic ring to restore aromaticity and form the cyclic ketone, a thiochroman-4-one (B147511) derivative.

This cyclization is a key step in the one-pot synthesis of thiochromones from 3-(arylthio)propanoic acids, demonstrating its utility in streamlining synthetic processes. preprints.org

Influence of Substituents:

Research into the electronic effects of substituents on the aromatic ring has shown that both electron-donating and electron-withdrawing groups are generally tolerated in this cyclization reaction. digitellinc.compreprints.org This highlights the robustness of the intramolecular Friedel-Crafts acylation for the synthesis of a diverse range of substituted thiochroman-4-ones.

The table below summarizes the key findings for the cyclization of 3-(arylthio)propanoic acids, which are directly applicable to this compound.

Reaction TypeCatalyst/ReagentProductKey Findings
Intramolecular Friedel-Crafts AcylationPolyphosphoric Acid (PPA)Thiochroman-4-one derivativeClassical and effective method for cyclization. ccsenet.orgresearchgate.net
Intramolecular Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃, FeCl₃)Thiochroman-4-one derivativeAlternative catalysts for the cyclization reaction. digitellinc.com
One-Pot SynthesisAcid catalyst followed by an oxidizing agentThiochromone derivativeEfficiently combines cyclization and subsequent oxidation. preprints.org

Computational Chemistry and Molecular Modeling of 3 2 Methoxyphenyl Thio Propanoic Acid

Quantum Chemical Analysis (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and various properties of molecules. A typical DFT analysis of 3-[(2-Methoxyphenyl)thio]propanoic acid would involve optimizing its geometry to find the most stable three-dimensional structure and then calculating a range of electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. Were this data available for this compound, it would be presented as follows:

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available
Table 1: Hypothetical table for Frontier Molecular Orbital energies of this compound. Actual values would be determined through DFT calculations.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide further insight into the molecule's reactivity.

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

These descriptors are invaluable for predicting how this compound might interact with other chemical species.

DescriptorFormulaCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO) / 2Data not available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Chemical Softness (S)1 / (2η)Data not available
Table 2: Illustrative table for Global Reactivity Descriptors. The values are contingent on the HOMO and LUMO energies from DFT calculations.

The analysis of electron transfer characteristics helps in understanding the flow of electrons within the molecule and during chemical reactions. Properties such as the electrophilicity index (ω), which measures the energy stabilization when a molecule accepts an electron, are derived from the HOMO and LUMO energies. A high electrophilicity index suggests a molecule is a good electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas, such as around the oxygen atoms of the carboxyl group, which are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) would denote electron-deficient areas, like the hydrogen of the carboxyl group, which are prone to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Exploration

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This exploration of the potential energy surface would identify the most stable, low-energy conformations (global and local minima) and the energy barriers for converting between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site. For this compound, while direct molecular docking studies are not extensively available in the public domain, analysis of related compounds with similar functional motifs—such as propanoic acid derivatives, methoxyphenyl moieties, and thioether linkages—provides valuable insights into its potential biomolecular interactions.

Elucidation of Ligand-Protein Binding Modes

The binding mode of a ligand within a protein's active site is defined by the specific orientation and conformation that facilitates key molecular interactions. For molecules structurally related to this compound, docking studies have revealed common binding patterns.

The propanoic acid group is a key feature for forming strong ionic and hydrogen bond interactions. In studies of cyclooxygenase (COX) inhibitors, the carboxylic acid moiety of propanoic acid derivatives frequently interacts with key residues like Arginine and Tyrosine in the active site. This interaction is often crucial for anchoring the ligand and orienting it for further interactions.

The methoxyphenyl group can engage in various non-covalent interactions. The methoxy (B1213986) moiety can act as a hydrogen bond acceptor, while the phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. For instance, in studies of kinase inhibitors, methoxyphenyl groups are often found nestled in hydrophobic pockets, contributing significantly to the binding affinity.

The thioether linkage provides conformational flexibility and can participate in hydrophobic and van der Waals interactions. The sulfur atom, with its lone pairs of electrons, can also potentially form non-classical hydrogen bonds or interact with metal ions present in the active site of metalloenzymes.

A hypothetical binding mode for this compound, based on these principles, would involve the carboxylate group forming a salt bridge or hydrogen bonds with positively charged or polar residues. The thioether linkage would allow the methoxyphenyl ring to adopt an optimal position within a hydrophobic pocket, potentially forming π-stacking interactions.

Table 1: Common Ligand-Protein Interactions for Functional Moieties of this compound

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
Propanoic AcidArginine (Arg), Lysine (Lys), Tyrosine (Tyr), Serine (Ser)Hydrogen Bonding, Ionic Interactions
MethoxyphenylPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val)π-π Stacking, Hydrophobic Interactions, Hydrogen Bonding (methoxy group)
ThioetherLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)Hydrophobic Interactions, van der Waals Forces

Prediction of Binding Affinities and Interactions with Target Active Sites

Binding affinity, often quantified by metrics such as docking score (in kcal/mol) or the inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target protein. Molecular docking simulations are widely used to predict these affinities, helping to prioritize compounds for further experimental testing.

The predicted binding affinity of this compound would be dependent on the specific protein target. The combination of a strong ionic/hydrogen bonding anchor (propanoic acid), a hydrophobic interacting moiety (methoxyphenyl), and a flexible linker (thioether) suggests that it could achieve favorable binding energies with appropriate protein targets. The precise affinity would be determined by the complementarity of the ligand's shape and electronic properties with the topology and chemical environment of the target's active site.

Table 2: Representative Binding Affinities from Docking Studies of Structurally Related Compounds

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
NSAID Ester ProdrugsCyclooxygenase-2 (COX-2)-10.4 to -12.4Not Specified
Thiophene Sulfonamide DerivativesEnoyl Acyl Carrier Protein Reductase (InhA)-6 to -12Not Specified
2,4-Disubstituted Quinoline DerivativesLipoate Biosynthesis Protein B (LipB)-3.2 to -18.5Not Specified
2H-thiopyrano[2,3-b]quinoline DerivativesAnticancer Peptide (CB1a)-5.3 to -6.1PHE-15, ILE-8, ILE-18, LYS-7, LYS-10, TRP-12

In Vitro Biochemical and Biological Interactions of 3 2 Methoxyphenyl Thio Propanoic Acid Derivatives

Antimicrobial Activity Investigations

Antibacterial Efficacy Studies

No published studies were identified that specifically investigate the effects of 3-[(2-Methoxyphenyl)thio]propanoic acid on these particular enzymes or its efficacy as an antibacterial agent.

Antifungal Properties

The investigation into the antifungal properties of this compound and its derivatives is an emerging area of research, drawing upon the established antifungal potential of structurally related compounds. While direct studies on this specific molecule are not extensively documented, the analysis of similar chemical scaffolds, such as propanoic acid derivatives and sulfur-containing compounds, provides a strong basis for its expected activity.

Propionic acid and its derivatives have long been recognized for their fungistatic capabilities. Research into various propanoic acid derivatives has demonstrated that modifications to the core structure can lead to significant antifungal activity against a range of pathogenic fungi. researchgate.net For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown them to be effective against yeast-like fungi such as Candida albicans. mdpi.com The presence of the propanoic acid moiety in the target compound is therefore a key indicator of its potential as an antifungal agent.

The table below summarizes the minimum inhibitory concentrations (MICs) for related propanoic acid derivatives against common fungal pathogens, illustrating the potential activity spectrum.

Compound ClassFungal StrainMIC Range (µg/mL)
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesCandida albicans64 - 128 mdpi.com
Nicotinamide (B372718) Derivatives (related to propanoic acids)Candida albicans (Fluconazole-resistant)0.125 - 1 mdpi.com
Quinoxaline Thiol DerivativesCandida species>32 nih.gov

This table is illustrative and based on data from structurally related compounds, not this compound itself.

Antimycobacterial Activity Against Pathogenic Strains

The potential antimycobacterial activity of this compound is inferred from studies on related chemical structures that have shown promise against pathogenic mycobacterial strains, including Mycobacterium tuberculosis. The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the exploration of novel chemical entities. Propanoic acid derivatives and compounds containing thio-moieties have been a focus of such research.

Several studies have highlighted the efficacy of propanoic acid derivatives in inhibiting mycobacterial growth. For example, mutual esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid have demonstrated high activity against M. tuberculosis, M. avium, and M. kansasii. nih.gov These findings underscore the importance of the propanoic acid scaffold in the design of new antimycobacterial agents.

The presence of sulfur in a molecule is also a recurring theme in the development of antitubercular drugs. Thiosemicarbazide derivatives, for instance, have been shown to inhibit mycobacterial growth and affect key cellular processes like replication. nih.govresearchgate.net The thioether linkage in this compound could play a crucial role in its potential mechanism of action, possibly by interfering with essential enzymatic pathways within the mycobacterium. The combination of the propanoic acid structure with a sulfur-containing side chain presents a rational basis for its investigation as a novel antimycobacterial candidate.

The following table presents data on the antimycobacterial activity of related compound classes.

Compound ClassMycobacterial StrainMIC Range (µM)
2-(2-isonicotinoylhydrazineylidene)propanoic Acid EstersM. tuberculosis H37Rv≤0.125 nih.gov
Imidazole-Thiosemicarbazide DerivativesM. tuberculosis H37RvNot specified mdpi.com
Thiosemicarbazide DerivativesM. smegmatis>64 µg/mL nih.gov

This table is for comparative purposes and features data from related compound classes, not the specific subject compound.

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of this compound is strongly suggested by the presence of the 2-methoxyphenol moiety in its structure. Methoxyphenol derivatives are well-known for their ability to act as antioxidants by scavenging free radicals, which are implicated in a wide range of diseases caused by oxidative stress. scilit.com

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The presence of an electron-donating group, such as a methoxy (B1213986) group (-OCH3), on the phenolic ring can enhance this activity. nih.gov Specifically, the 2-methoxyphenol (guaiacol) structure within the target molecule is a key feature for radical scavenging.

Several standard assays are employed to evaluate the antioxidant and radical scavenging properties of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.net Studies on various 2-methoxyphenol derivatives have consistently shown significant activity in these assays, indicating their potential to mitigate oxidative damage. scilit.comresearchgate.net For example, compounds like 2-allyl-4-methoxyphenol (B1267482) have demonstrated potent scavenging activity against DPPH and other radicals. nih.gov

The table below shows a comparison of antioxidant activities for related methoxyphenol derivatives from a representative study.

AssayCompoundActivity (µM Trolox Equivalent)
DPPH2-Methoxyphenol Derivative AData not specified in Trolox equivalents scilit.comresearchgate.net
ABTS2-Methoxyphenol Derivative BData not specified in Trolox equivalents scilit.comresearchgate.net
ORAC2-Methoxyphenol Derivative CData not specified in Trolox equivalents scilit.comresearchgate.net

This table illustrates the types of assays used and the nature of the data obtained for similar compounds.

Chelating Agent Potential

The molecular structure of this compound suggests a potential for acting as a chelating agent. Chelation is the process of forming a complex between a ligand and a metal ion, and it has important applications in various fields, including medicine and environmental science. The key structural features of the target compound that indicate this potential are the thioether group and the carboxylic acid group.

The sulfur atom in the thioether linkage possesses lone pairs of electrons that can be donated to a metal ion, forming a coordinate bond. Thioethers are known to have a particular affinity for soft metal ions. Furthermore, the carboxylic acid group can be deprotonated to a carboxylate, which is an excellent coordinating group for a wide range of metal ions.

The presence of both a sulfur donor and an oxygen donor from the carboxylate group allows for the possibility of bidentate chelation, where the molecule binds to a metal ion through two separate points of attachment. This can lead to the formation of a stable chelate ring. The spatial arrangement of the thioether and carboxylate groups will influence the stability and selectivity of the resulting metal complexes. The study of tridentate ligands containing both thioether and carboxylate donors has shown their effectiveness in complexing metal cores, which supports the chelating potential of this compound. nih.gov

Structure-Activity Relationship (SAR) Analysis in Related Compounds

While specific structure-activity relationship (SAR) studies for this compound are not widely available, a comprehensive analysis of related compounds provides valuable insights into how structural modifications might influence its biological activities. SAR studies are crucial for optimizing lead compounds in drug discovery by identifying the key chemical features responsible for their effects.

For antifungal activity, SAR studies of various heterocyclic and acyclic compounds have revealed several important trends. In many classes of antifungal agents, the presence of an aromatic or heteroaromatic ring is crucial for activity. The nature and position of substituents on this ring can significantly modulate the potency. For instance, in a series of nicotinamide derivatives, the position of an isopropyl group on the aromatic ring was found to be critical for antifungal efficacy. mdpi.com In the case of this compound, modifications to the methoxyphenyl ring, such as altering the position of the methoxy group or introducing other substituents, would likely have a profound impact on its antifungal profile. The length and flexibility of the propanoic acid side chain are also expected to be important factors.

In the context of antimycobacterial activity, SAR studies of propanoic acid derivatives have shown that lipophilicity plays a key role in the penetration of the mycobacterial cell wall. Esterification of the carboxylic acid group, for example, has been shown to enhance activity in some cases. nih.gov The nature of the thioether linkage could also be a target for modification; replacing the sulfur atom with other heteroatoms or altering the length of the alkyl chain connecting the sulfur to the propanoic acid moiety would provide valuable SAR data.

Regarding antioxidant properties, the SAR for phenolic compounds is well-established. The antioxidant activity is highly dependent on the number and position of hydroxyl and methoxy groups on the aromatic ring. The 2-methoxy (ortho) position relative to the point of attachment of the thiopropanoic acid chain is a key feature. Moving the methoxy group to the meta or para position would likely alter the electronic properties of the ring and, consequently, its radical scavenging ability.

Applications of 3 2 Methoxyphenyl Thio Propanoic Acid As a Key Synthetic Intermediate and Reagent

Utility in Fine Chemical Synthesis

As a versatile building block, 3-[(2-Methoxyphenyl)thio]propanoic acid and its analogues are valuable in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries.

3-(Arylthio)propanoic acids are significant compounds in both biochemistry and pharmaceutical chemistry. thieme-connect.com They function as sulfur-transfer reagents and foundational structures for synthesizing families of compounds with a wide range of biological activities. thieme-connect.com Important active pharmaceutical ingredients (APIs), including (thio)pyranones, piperidones, and benzodiazepines, can be readily synthesized from 3-(arylthio)propanoic acid derivatives. thieme-connect.com This positions this compound as a valuable precursor for developing novel therapeutic molecules.

The inherent biological activity associated with molecules derived from 3-(arylthio)propanoic acids suggests their potential utility in agrochemical development. thieme-connect.com While specific applications of this compound in this sector are not extensively detailed, its structural motifs are relevant for creating new plant growth regulators or pesticides. The ability to introduce the arylthio group into larger molecules makes it a candidate for research and development in creating compounds that could enhance crop yields or provide resistance to environmental stressors. chemimpex.com

Role in Polymer, Resin, and Coating Production

While some related methoxyphenyl propionic acid compounds can be integrated into polymer formulations to improve properties like thermal stability, specific documented applications of this compound in the production of polymers, resins, or coatings are not prominent in the reviewed literature. However, the presence of both a carboxylic acid and a sulfur linkage suggests potential as a monomer or additive, areas that could be explored in materials science research.

Reagent in Specialized Organic Transformations

A key application of this compound is its role as a reagent in specialized organic reactions. It is synthesized through a copper-mediated C–S bond formation between 3-mercaptopropionic acid and a nonactivated aryl iodide, such as 2-iodoanisole (B129775). thieme-connect.com The resulting compound is an important intermediate for the synthesis of aryl mercaptans and diaryl disulfides. thieme-connect.com

The thioether group can be cleaved under specific conditions, such as a retro-Michael reaction in an alkaline medium, to release the corresponding thiol. thieme-connect.com This transformation makes the compound a valuable reagent for introducing the 2-methoxyphenylthio group into other molecules.

Table 1: Synthesis of Selected 3-(Arylthio)propanoic Acids This table illustrates the general copper-mediated synthesis method applicable to this compound and related compounds. thieme-connect.com

Aryl IodideResulting 3-(Arylthio)propanoic AcidYield (%)
2-Iodotoluene3-(2-Tolylthio)propionic Acid68
2-Iodoanisole3-((2-Methoxyphenyl)thio)propionic Acid66
3-(Trifluoromethyl)iodobenzene3-((3-(Trifluoromethyl)phenyl)thio)propionic Acid59

Function as Odorless Aryl Mercaptan Surrogates

Perhaps one of the most significant functions of this compound is its use as an odorless and shelf-stable surrogate for aryl mercaptans (thiophenols). thieme-connect.comresearchgate.net Aromatic thiols are notorious for their powerful and unpleasant odors, and they are often prone to oxidation. thieme-connect.com By masking the thiol group as a thioether within the propanoic acid structure, the compound becomes easy to handle and store. thieme-connect.com

The active aryl mercaptan can be generated "in situ" when needed through either reductive cleavage (using a reagent like sodium sulfide) or oxidative cleavage (using iodine), which yields the diaryl disulfide. researchgate.net This "protecting group" strategy is highly advantageous in synthetic chemistry, improving laboratory safety and convenience. thieme-connect.com

Table 2: Cleavage Products from 3-(Arylthio)propanoic Acid Surrogates This table shows the products generated from the cleavage of the surrogate molecule, demonstrating its utility. thieme-connect.com

Starting MaterialCleavage ConditionProduct
3-((2-Methoxyphenyl)thio)propionic acidReductive (Na2S)2-Methoxybenzenethiol
3-((2-Methoxyphenyl)thio)propionic acidOxidative (I2)Di(2-methoxyphenyl) Disulfide

Applications in Analytical Chemistry (e.g., as a Reagent for Amino Acid Analysis of Precursors)

In analytical chemistry, particularly in the analysis of amino acids, derivatization reagents are often used to make the analytes detectable by techniques like HPLC with fluorescence or UV detection. usp.org One common method involves pre-column derivatization with ortho-phthalaldehyde (OPA), which requires the presence of a thiol compound to react with primary amines. usp.org

Thiol compounds like 3-mercaptopropionic acid are used for this purpose. usp.org Given that this compound can act as a stable, odorless source of a thiol that is released under specific conditions, it presents potential as a reagent for such analytical methods. Its use could provide a more stable and convenient alternative to handling volatile and odorous free thiols in an analytical laboratory setting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-Methoxyphenyl)thio]propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves thioether formation between 2-methoxythiophenol and propanoic acid derivatives (e.g., acrylates or halides). Reaction conditions such as temperature (60–80°C), solvent (DMF or THF), and catalysts (e.g., DCC for carboxyl activation) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Characterization should include 1^1H/13^13C NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ ~6.8–7.4 ppm for aromatic protons, δ ~3.8 ppm for methoxy group) and 13^13C NMR (carbonyl at ~170 ppm) confirm functional groups.
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C11_{11}H12_{12}O3_3S: 224.05 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli).
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Dose ranges (1–100 μM) and positive controls (e.g., doxorubicin) are critical for validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum interference, pH sensitivity). Standardize protocols:

  • Use serum-free media in cytotoxicity assays.
  • Validate target engagement via SPR (surface plasmon resonance) for binding affinity.
  • Replicate studies across multiple cell lines/models to confirm specificity .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Salt formation : Sodium or potassium salts enhance solubility (e.g., sodium 3-[(quinolin-4-yl)thio]propanoate achieved 10-fold solubility increase in PBS).
  • Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester) with in vivo hydrolysis.
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles improves bioavailability .

Q. How can computational methods guide the design of analogs with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to predict binding modes.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with activity.
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.